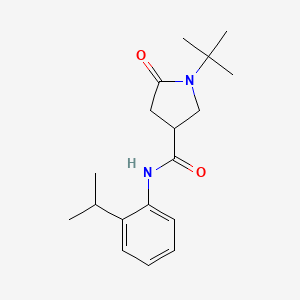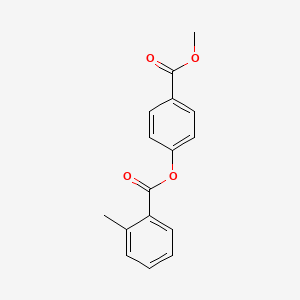![molecular formula C19H22N2O5S B5321520 N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B5321520.png)
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MLN8054 and is a selective inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells. MLN8054 has shown potential as an anti-cancer agent and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
MLN8054 works by selectively inhibiting Aurora A kinase, a protein that plays a critical role in cell division. Aurora A kinase is overexpressed in many cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis. MLN8054 has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and enhance the efficacy of chemotherapy drugs. MLN8054 has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to promote the survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MLN8054 has several advantages for lab experiments. It is a selective inhibitor of Aurora A kinase, making it a useful tool for studying the role of this protein in cell division and cancer. Additionally, MLN8054 has been extensively studied, and its mechanism of action is well understood. However, MLN8054 also has some limitations. It is not a clinically approved drug, and its effects in vivo are not well understood. Additionally, MLN8054 can be toxic to normal cells at high concentrations, making it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on MLN8054. One area of interest is the development of MLN8054 analogs with improved pharmacokinetic properties. Additionally, MLN8054 could be studied in combination with other drugs to enhance its efficacy. Finally, the potential use of MLN8054 in treating neurodegenerative diseases warrants further investigation.
Métodos De Síntesis
The synthesis of MLN8054 involves several steps, including the reaction of 2-methylbenzoyl chloride with 2-aminopyridine to form N-(2-pyridyl)-2-methylbenzamide. This intermediate is then reacted with 2-methoxy-5-(4-morpholinylsulfonyl)aniline to form MLN8054.
Aplicaciones Científicas De Investigación
MLN8054 has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in preclinical studies, inhibiting the growth of cancer cells in vitro and in vivo. MLN8054 has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells. Additionally, MLN8054 has been studied for its potential use in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-5-3-4-6-16(14)19(22)20-17-13-15(7-8-18(17)25-2)27(23,24)21-9-11-26-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZFTCQMFMFYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(butylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321444.png)
![2-benzyl-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321447.png)
![1-{[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5321453.png)
![7-acetyl-N-(2,2-dimethylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5321460.png)


![{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5321499.png)
![methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)

![3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321525.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5321531.png)
![2-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5321535.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5321536.png)
![[2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5321543.png)